molecular formula C16H15FO2 B12442253 1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one

1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B12442253
M. Wt: 258.29 g/mol
InChI Key: IJDIVFDBRCYHGB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one typically involves the use of 3-fluoro-4-methoxyacetophenone as a starting material. One common method is the aldol condensation reaction, where 3-fluoro-4-methoxyacetophenone reacts with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H15FO2/c1-19-16-10-8-13(11-14(16)17)15(18)9-7-12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3

InChI Key

IJDIVFDBRCYHGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2)F

Origin of Product

United States

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